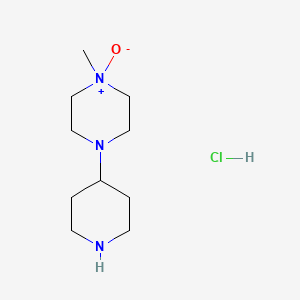![molecular formula C11H11BrN2O2 B1408857 ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1704065-80-4](/img/structure/B1408857.png)
ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Overview
Description
Ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EBMPPC) is a synthetic compound of the pyrrolopyridine class, which has recently gained attention due to its potential applications in the fields of pharmaceuticals, agrochemicals, and biotechnology. EBMPPC has been studied for its ability to act as an inhibitor of several enzymes and its ability to bind to certain proteins. It has also been studied for its potential as a therapeutic agent in the treatment of various diseases.
Scientific Research Applications
Pharmaceutical Research
Ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate may serve as a precursor or intermediate in the synthesis of various pharmaceutical compounds. Its structural features are similar to those found in many biologically active molecules, particularly those containing pyrrole and pyrazine rings, which are prevalent in drugs targeting cancer, hypertension, and mental disorders .
Agricultural Chemistry
Compounds with pyrrolopyrazine derivatives have been known to exhibit potential use in agriculture. The ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate could be involved in the synthesis of agrochemicals or plant growth regulators due to its nitrogen-containing heterocyclic structure .
Material Science
The compound’s heterocyclic structure suggests potential applications in the development of organic materials, such as conductive polymers or organic light-emitting diodes (OLEDs), where nitrogen-containing heterocycles play a crucial role .
Cancer Therapy Research
Given that similar 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated for their activities against various types of tumors, ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate might be researched for its efficacy as a cancer therapeutic agent .
Synthetic Chemistry
This compound could be used in synthetic chemistry research for constructing complex molecular architectures, given its reactive sites that allow for further functionalization and transformation into more complex structures .
Bioactive Molecule Synthesis
The compound might be used in the synthesis of bioactive molecules due to its structural similarity to compounds known for their biological activities. This includes potential applications in drug discovery and development .
Natural Product Synthesis
Derivatives of this compound could potentially be synthesized to mimic or enhance the properties of natural products found in plants, microbes, soil, and marine life .
Enzyme Inhibition Studies
The compound could be studied for its potential role as an enzyme inhibitor, particularly in pathways relevant to disease states or metabolic processes .
properties
IUPAC Name |
ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6(2)13-10-7(9)4-5-8(12)14-10/h4-5H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCSZEGOJWINEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=CC(=N2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















